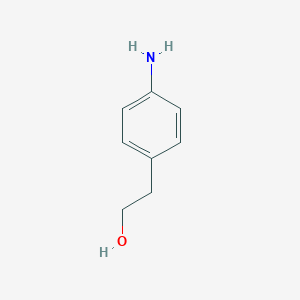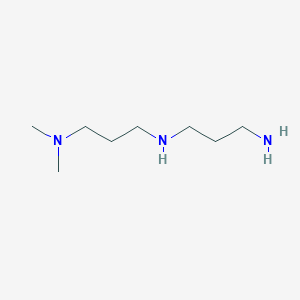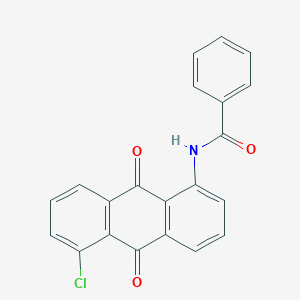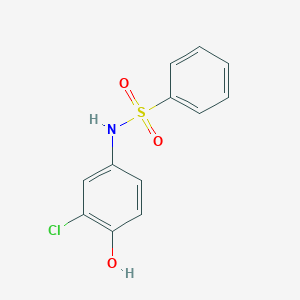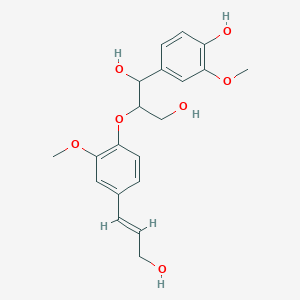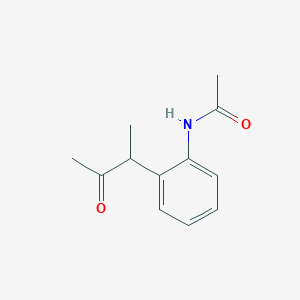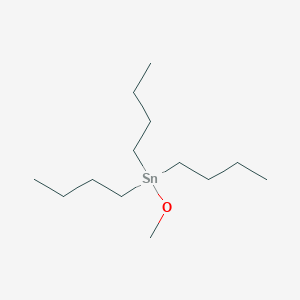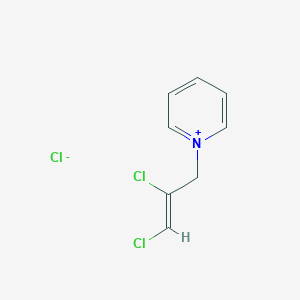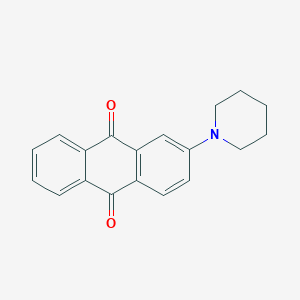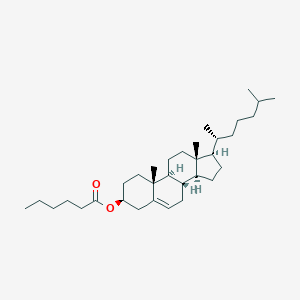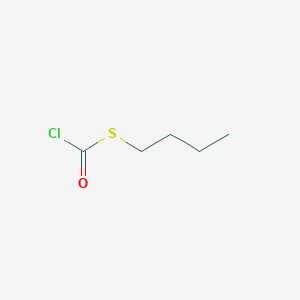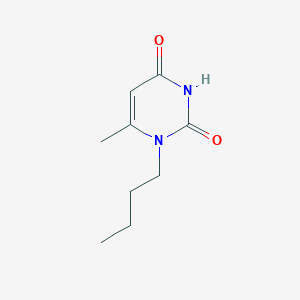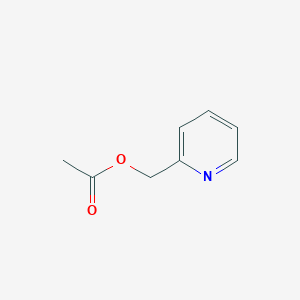
2-Pyridylmethyl acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives, including structures similar to 2-pyridylmethyl acetate, often involves catalytic processes and coupling reactions. For example, palladium-catalyzed decarboxylative couplings of 2-(2-azaaryl)acetates with aryl halides and triflates have been discovered, which are potentially useful for the synthesis of functionalized pyridines and related compounds (R. Shang et al., 2010). Such methodologies can be adapted for synthesizing 2-pyridylmethyl acetate by selecting appropriate substrates and conditions.
Molecular Structure Analysis
The molecular structure of compounds related to 2-pyridylmethyl acetate, such as (Cp*2Y)2(μ-η2:η2-OC(NC5H4)2), reveals complex interactions and bonding patterns. X-ray diffraction studies provide insights into the arrangement of atoms and the nature of bonding within these molecules, offering a detailed understanding of their structural characteristics (Berth-Jan Deelman et al., 1994).
Wissenschaftliche Forschungsanwendungen
Decarboxylative Cross-Couplings : 2-(2-Azaaryl)acetates, closely related to 2-Pyridylmethyl acetate, have been used in palladium-catalyzed decarboxylative cross-couplings with aryl halides and triflates. This reaction is useful for synthesizing functionalized pyridines, quinolines, pyrazines, benzoxazoles, and benzothiazoles (Shang et al., 2010).
Selective Allylation : Ortho-Selective Allylation of 2-Pyridylarenes with allyl acetates has been achieved using a ruthenium(II)−phosphine complex. This process involves forming σ-allyl- and π-allylruthenium intermediates and ortho-ruthenation of the 2-pyridylarenes (Oi, Tanaka & Inoue, 2006).
Electrochemical Properties : The electrochemical properties of a bimetallic bis-2-pyridylidene Palladium Acetate Complex have been studied, demonstrating its potential in stabilizing bimetallic Pd(III) species due to its strong electron donation ability (Yoshidomi et al., 2017).
Nickel(II) Complexes : A systematic exploration of Nickel(II)/Acetate/Di-2-pyridyl Ketone Chemistry has led to the synthesis of various complexes, demonstrating the flexibility of these compounds in coordination chemistry (Efthymiou et al., 2006).
Differentiation of Illicit Synthesis Routes : The differentiation of illicit Phenyl-2-Propanone synthesis from Phenylacetic Acid with Acetic Anhydride versus Lead (II) Acetate has been studied, showing the relevance of 2-Pyridylmethyl acetate in forensic science (Allen et al., 1992).
Palladium and Platinum Metalation : Divergent behavior of Palladium(II) and Platinum(II) in the metalation of 1,3-Di(2-pyridyl)benzene has been observed, highlighting the distinct chemical reactivities of these metals in the presence of pyridyl-based ligands (Cárdenas, Echavarren & Arellano, 1999).
Copper(I) Complexes : Structural variation in copper(I) complexes with pyridylmethylamide ligands has been investigated, demonstrating the diverse coordination geometries achievable with these ligands (Yang, Powell & Houser, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
pyridin-2-ylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(10)11-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYZUMLVDCHSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143464 | |
| Record name | 2-Pyridinemethanol, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridylmethyl acetate | |
CAS RN |
1007-49-4 | |
| Record name | 2-Pyridinemethanol, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinemethanol, acetate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridylmethyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridylmethyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinemethanol, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

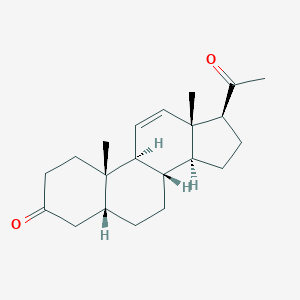
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)
